Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate
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Overview
Description
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate typically involves the bromination of 6-methoxynaphthalene followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The brominated product is then subjected to esterification using methanol and a suitable acid catalyst like sulfuric acid .
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 5-azido-6-methoxynaphthalene-2-carboxylate or 5-thiocyanato-6-methoxynaphthalene-2-carboxylate.
Oxidation: Formation of 5-bromo-6-methoxy-2-naphthoic acid.
Reduction: Formation of 5-bromo-6-methoxynaphthalene-2-methanol.
Scientific Research Applications
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its aromatic structure.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism by which Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The bromine atom and methoxy group can enhance its binding affinity to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Lacks the ester group, making it less reactive in certain synthetic applications.
Methyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate: Contains a benzofuran ring instead of a naphthalene ring, leading to different chemical properties.
6-Methoxy-2-naphthoic acid:
Uniqueness
Methyl 5-bromo-6-methoxynaphthalene-2-carboxylate is unique due to the combination of its bromine atom, methoxy group, and ester functionality. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
166984-03-8 |
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Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
methyl 5-bromo-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-16-11-6-4-8-7-9(13(15)17-2)3-5-10(8)12(11)14/h3-7H,1-2H3 |
InChI Key |
SLAMPKOOXJUNHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
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